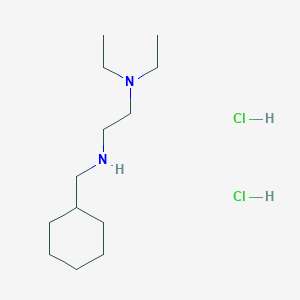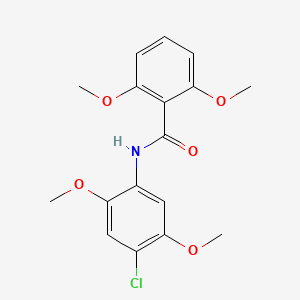![molecular formula C15H23ClN2O2 B4679418 1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4679418.png)
1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride
Overview
Description
1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride, also known as MPHP, is a psychoactive drug belonging to the class of cathinones. It is a synthetic compound that has been reported to have stimulant effects similar to those of other cathinones.
Mechanism of Action
The mechanism of action of 1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the stimulant effects observed.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been reported to increase the levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased energy.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride in lab experiments is its ability to produce consistent and reproducible effects on the central nervous system. However, one limitation is its potential for abuse and its lack of specificity for certain receptors or neurotransmitters.
Future Directions
Future research on 1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride could focus on its effects on specific neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, research could explore the potential therapeutic uses of this compound, such as its potential as a treatment for attention deficit hyperactivity disorder (ADHD) or depression. Further studies could also investigate the long-term effects of this compound use and its potential for addiction and abuse.
Conclusion:
In conclusion, this compound is a synthetic compound belonging to the class of cathinones that has been used in scientific research to study its effects on the central nervous system. It has been reported to have stimulant effects similar to those of other cathinones, and its mechanism of action is believed to involve the inhibition of dopamine and norepinephrine reuptake. While this compound has advantages for lab experiments, such as its ability to produce consistent effects, it also has limitations, such as its potential for abuse. Future research on this compound could focus on its effects on specific neurotransmitter systems and its potential therapeutic uses.
Scientific Research Applications
1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been reported to have stimulant effects similar to those of other cathinones, such as increased locomotor activity and hyperthermia. This compound has also been reported to have reinforcing effects, which may contribute to its abuse potential.
properties
IUPAC Name |
1-[3-[(3-methoxyphenyl)methylamino]propyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-19-14-6-2-5-13(11-14)12-16-8-4-10-17-9-3-7-15(17)18;/h2,5-6,11,16H,3-4,7-10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANOXVYOONDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCCN2CCCC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B4679340.png)
![4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679347.png)

![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane](/img/structure/B4679356.png)
![2-[4-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4679368.png)
![5-(3,4-dimethoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4679374.png)




![N-benzyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4679406.png)
![1-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4679415.png)
![2-[3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B4679424.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4679427.png)